molecular formula C8H8N2O2 B13066153 3-(3-Methylpyrazin-2-yl)-3-oxopropanal

3-(3-Methylpyrazin-2-yl)-3-oxopropanal

Cat. No.: B13066153
M. Wt: 164.16 g/mol
InChI Key: SNNKFMXGSCGMAM-UHFFFAOYSA-N
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Description

3-(3-Methylpyrazin-2-yl)-3-oxopropanal is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The structure of this compound includes a pyrazine ring substituted with a methyl group and an oxopropanal group, making it a unique and versatile compound.

Preparation Methods

The synthesis of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-acetylpyrazine with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol and catalysts like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(3-Methylpyrazin-2-yl)-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(3-Methylpyrazin-2-yl)-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrazine derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . Additionally, this compound is used in the development of new pharmaceuticals and as a key intermediate in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. Pyrazine derivatives are known to exert their effects by binding to enzymes, receptors, and other biomolecules, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, pyrazine derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be compared with other similar compounds, such as pyrrolopyrazine derivatives and other pyrazine-based molecules . These compounds share a common pyrazine scaffold but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a methyl group and an oxopropanal group, which imparts distinct chemical and biological properties. Similar compounds include 3-methyl-2-acetylpyrazine and other pyrazine derivatives with varying biological activities.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(3-methylpyrazin-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H8N2O2/c1-6-8(7(12)2-5-11)10-4-3-9-6/h3-5H,2H2,1H3

InChI Key

SNNKFMXGSCGMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(=O)CC=O

Origin of Product

United States

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